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molecular formula C15H20O5 B8339726 4-(2-tert-Butoxycarbonyl-ethyl)-2-methoxy-benzoic acid

4-(2-tert-Butoxycarbonyl-ethyl)-2-methoxy-benzoic acid

Cat. No. B8339726
M. Wt: 280.32 g/mol
InChI Key: QAMHIWXJRBSTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003800B2

Procedure details

The title compound is prepared in analogy to 4-(2-tert-butoxycarbonyl-ethyl)-3,5-dimethyl-benzoic acid starting from 4-hydroxy-2-methoxy-benzoic acid methyl ester; LC-MS: tR=0.94 min, [M+1]+=281.23; 1H NMR (CDCl3): δ 1.34 (s, 9 H), 2.40-2.47 (m, 2 H), 2.76-2.85 (m, 2 H), 3.83 (s, 3 H), 7.21-7.28 (dd, J=7.6, 3.2 Hz, 1 H), 7.41-7.49 (m, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH2:8][CH2:9][C:10]1[C:18](C)=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1C)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:21][O:22]C(=O)C1C=CC(O)=CC=1OC>>[C:1]([O:5][C:6]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([OH:16])=[O:15])=[C:17]([O:22][CH3:21])[CH:18]=1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CCC1=C(C=C(C(=O)O)C=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CCC1=CC(=C(C(=O)O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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